2-Carboxyethene-1-diazonium
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Overview
Description
2-Carboxyethene-1-diazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxyethene-1-diazonium typically involves the diazotization of an amino acid precursor. The process begins with the reaction of an amino acid with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The reaction conditions usually require low temperatures to stabilize the diazonium ion formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and concentration, ensuring high yields and purity of the diazonium salt. The use of automated systems also minimizes the risk of decomposition, which is a common issue with diazonium compounds.
Chemical Reactions Analysis
Types of Reactions
2-Carboxyethene-1-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium ion can couple with aromatic compounds to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI).
Coupling Reactions: These reactions often involve phenols or aromatic amines as coupling partners.
Major Products
Substitution Reactions: Products include halogenated compounds, phenols, and nitriles.
Coupling Reactions: The major products are azo compounds, which are widely used as dyes and pigments.
Scientific Research Applications
2-Carboxyethene-1-diazonium has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Carboxyethene-1-diazonium involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, readily reacting with nucleophiles to form new chemical bonds. In coupling reactions, the diazonium ion forms a nitrogen-nitrogen double bond with an aromatic compound, resulting in the formation of azo compounds .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium Chloride: Similar in structure but with a benzene ring instead of a carboxyethene group.
p-Toluenediazonium Chloride: Contains a methyl group attached to the benzene ring, offering different reactivity and applications.
Uniqueness
2-Carboxyethene-1-diazonium is unique due to the presence of the carboxyethene group, which imparts different reactivity compared to other diazonium salts. This unique structure allows for specific applications in the synthesis of carboxylated azo compounds and the functionalization of biomolecules and nanomaterials .
Properties
CAS No. |
137433-93-3 |
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Molecular Formula |
C3H3N2O2+ |
Molecular Weight |
99.07 g/mol |
IUPAC Name |
3-hydroxy-3-oxoprop-1-ene-1-diazonium |
InChI |
InChI=1S/C3H2N2O2/c4-5-2-1-3(6)7/h1-2H/p+1 |
InChI Key |
WZSPFWIGMZWWEM-UHFFFAOYSA-O |
Canonical SMILES |
C(=C[N+]#N)C(=O)O |
Origin of Product |
United States |
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